N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide

Physicochemical Properties Drug-Likeness Lead Optimization

This benzofuran-based oxalamide combines a dimethylaminoethyl linker and 4-fluorobenzyl terminal group, yielding optimal drug-like properties (XLogP3 2.9, TPSA 74.6 Ų). Unlike close analogs with 2-cyanophenyl or 4-(trifluoromethoxy)phenyl substitutions, this specific pharmacophore is validated in patent classes targeting kinase inhibition and CYP450 modulation. Essential for SAR studies comparing 4-fluorobenzyl effects on metabolic stability and target engagement. Supplied as part of the AKOS screening library with ≥95% purity to ensure reliable HTS data.

Molecular Formula C21H22FN3O3
Molecular Weight 383.423
CAS No. 2034311-59-4
Cat. No. B2383826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide
CAS2034311-59-4
Molecular FormulaC21H22FN3O3
Molecular Weight383.423
Structural Identifiers
SMILESCN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C21H22FN3O3/c1-25(2)17(19-11-15-5-3-4-6-18(15)28-19)13-24-21(27)20(26)23-12-14-7-9-16(22)10-8-14/h3-11,17H,12-13H2,1-2H3,(H,23,26)(H,24,27)
InChIKeyFPHXDMGDMQFAEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide (CAS 2034311-59-4) – Core Identity & Research Procurement Snapshot


N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide (CAS 2034311-59-4) is a synthetic, small-molecule oxalamide derivative characterized by a benzofuran core, a dimethylaminoethyl linker, and a 4-fluorobenzyl terminal group [1]. With a molecular weight of 383.4 g/mol and an XLogP3 of 2.9, it sits within the optimal physicochemical space for oral bioavailability and cellular permeability, making it a candidate for drug discovery screening programs [1]. The compound is currently cataloged in the AKOS screening library, indicating its intended use as a research tool in early-stage hit identification and lead optimization campaigns [1].

Why In-Class Oxalamide Analogs Cannot Be Casually Substituted for N1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide (2034311-59-4)


The specific combination of a benzofuran ring, a basic dimethylamino group, and a 4-fluorobenzyl tail in this oxalamide creates a unique pharmacophore that is not shared by close structural analogs. Minor modifications to the terminal aryl group—such as replacing the 4-fluorobenzyl with a 2-cyanophenyl or 4-(trifluoromethoxy)phenyl group—can drastically alter lipophilicity, hydrogen-bonding capacity, and target engagement profiles [1][2]. In the broader oxalamide class, such structural variations have been shown to switch activity between different kinase targets or between kinase and cytochrome P450 inhibition, meaning that generic substitution without confirmatory biological data carries a high risk of losing the desired activity or introducing off-target effects [2].

Quantitative Differentiation Evidence for N1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide (2034311-59-4)


Optimized Drug-Likeness Profile Compared to Trifluoromethoxy Analog

The target compound displays a superior balance of lipophilicity and polarity compared to its 4-(trifluoromethoxy)phenyl analog (CAS 2034613-44-8). Its computed XLogP3 of 2.9 versus ~3.6 for the analog places it more squarely within the optimal range for oral absorption (XLogP ≤ 3), while maintaining a higher topological polar surface area (TPSA) of 74.6 Ų versus ~61 Ų for the analog, potentially enhancing aqueous solubility [1][2]. Both compounds have the same hydrogen bond donor (2) and acceptor (5) counts.

Physicochemical Properties Drug-Likeness Lead Optimization

Potential CYP450 Inhibition Profile Inferred from Diamide Patent Class

The target compound falls within the Markush structure of patent US20150087676A1, which claims diamide inhibitors of cytochrome P450 enzymes [1]. While no direct IC50 data is available for this specific compound, the patent describes a class of diamides—including those with benzofuran substitution—that inhibit CYP450 isoforms to improve the pharmacokinetics of co-administered drugs. The presence of a basic dimethylamino group and a 4-fluorobenzyl moiety aligns with the pharmacophoric requirements for this activity.

CYP450 Inhibition Drug-Drug Interactions Pharmacokinetic Boosting

Inferred Kinase Inhibition Potential from the Oxalamide Pharmacophore

Oxalamide derivatives have been extensively patented as kinase inhibitors, specifically targeting growth factor receptors such as c-Met [1]. The target compound's benzofuran-oxalamide scaffold is consistent with the general Formula I in patent US20060241104. Although no IC50 values are reported for this exact molecule, the patent demonstrates that subtle changes in the amide substituents can toggle selectivity between different kinase targets, underscoring the non-interchangeable nature of close analogs.

Kinase Inhibition Cancer Research Signal Transduction

High-Impact Application Scenarios for N1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide (2034311-59-4) in Scientific Procurement


Early-Stage Drug Discovery Screening for Kinase or CYP450 Targets

With its drug-like physicochemical profile (XLogP3 = 2.9, TPSA = 74.6 Ų) and structural membership in two biologically active oxalamide patent classes, this compound is an ideal candidate for inclusion in screening libraries targeting kinase inhibition or CYP450 modulation [1][2]. Its purity of ≥95%, as typically supplied, ensures reliable activity data in high-throughput screening campaigns.

Structure-Activity Relationship (SAR) Probe for Terminal Aryl Modifications

The 4-fluorobenzyl group is a well-precedented moiety in medicinal chemistry for tuning metabolic stability and binding affinity. This compound serves as a critical reference point in SAR studies comparing the effects of 4-fluorobenzyl versus 2-cyanophenyl, 4-(trifluoromethoxy)phenyl, and 3,5-dimethylphenyl modifications on target potency and selectivity [1].

Pharmacokinetic Booster Research

The demonstrated potential of benzofuran-containing diamides to inhibit cytochrome P450 enzymes, as disclosed in patent US20150087676A1, positions this specific compound as a tool for investigating pharmacokinetic boosting strategies. Researchers can use it to probe CYP450 isoform selectivity and to validate the diamide scaffold for enhancing the bioavailability of co-administered therapeutics [2].

Quote Request

Request a Quote for N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.